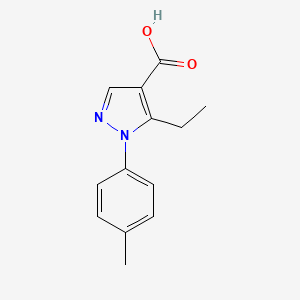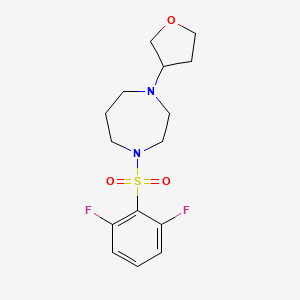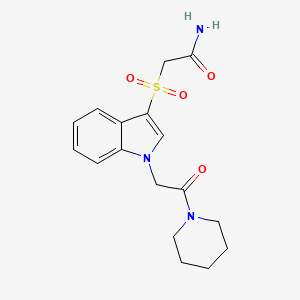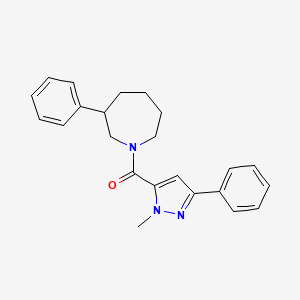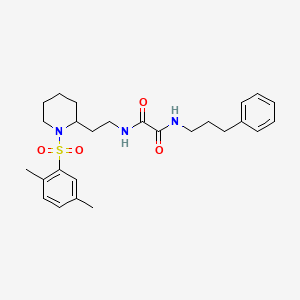![molecular formula C14H18N2O B2867337 N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide CAS No. 2223132-86-1](/img/structure/B2867337.png)
N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide, also known as NMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMP is a white crystalline powder that is soluble in water and organic solvents. It is a chiral molecule with a single stereocenter, which means that it exists in two enantiomeric forms. NMP has been synthesized through various methods, and its synthesis method will be discussed in This paper will also discuss the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NMP.
Mécanisme D'action
The mechanism of action of N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide is not well understood, but it is believed to involve the modulation of the immune response and the inhibition of prostaglandin synthesis. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of inflammatory cells, such as macrophages and neutrophils. This compound has also been shown to reduce pain behavior in animal models of inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide has several advantages for lab experiments, including its high enantiomeric purity, solubility in water and organic solvents, and low toxicity. However, this compound has some limitations, including its high cost and the lack of a well-defined mechanism of action.
Orientations Futures
N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide has potential applications in various fields, and future research should focus on exploring its potential as an analgesic and anti-inflammatory agent in humans. Further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use. In addition, the mechanism of action of this compound should be further elucidated to better understand its therapeutic potential. Finally, the synthesis of this compound should be optimized to reduce its cost and increase its availability for research and therapeutic use.
Méthodes De Synthèse
N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide has been synthesized through various methods, including the reaction of (S)-2-phenylpropanoic acid with (R)-2-methylpropanoyl chloride in the presence of a base. Another method involves the reaction of (S)-2-phenylpropanoic acid with (R)-2-methylpropanoyl azide in the presence of a catalyst. Both methods result in the formation of this compound with high enantiomeric purity.
Applications De Recherche Scientifique
N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, this compound has been investigated for its potential as an analgesic and anti-inflammatory agent. In organic chemistry, this compound has been used as a chiral auxiliary in asymmetric synthesis. In material science, this compound has been used as a solvent for the preparation of polymer membranes.
Propriétés
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)13(9-15)16-14(17)11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,1-3H3,(H,16,17)/t11?,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURFRUREQUBCAB-YUZLPWPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2867254.png)
![N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2867255.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2867260.png)
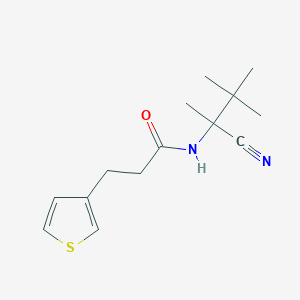
![5-Chloro-2-[(E)-2-(2,5-difluoropyridin-4-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2867263.png)
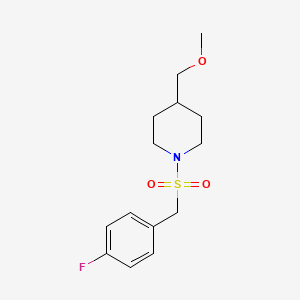
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2867267.png)

